molecular formula C17H19N5S B12247155 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12247155
M. Wt: 325.4 g/mol
InChI Key: YJMHDYFQEIYUSD-UHFFFAOYSA-N
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Description

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine with an ethylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antiviral agent.

    Medicine: Explored for its antipsychotic properties due to its ability to act as a dopamine and serotonin antagonist.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to the combination of its structural components, which confer a distinct set of biological activities. The presence of the ethylpyrimidine group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C17H19N5S/c1-2-13-11-16(19-12-18-13)21-7-9-22(10-8-21)17-14-5-3-4-6-15(14)23-20-17/h3-6,11-12H,2,7-10H2,1H3

InChI Key

YJMHDYFQEIYUSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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